Ranatuerin-2B

Antimicrobial Peptide Minimum Inhibitory Concentration Antibacterial Screening

Ranatuerin-2B is the benchmark broad-spectrum antimicrobial peptide within the ranatuerin-2 family. With MIC values of 2 µM against both S. aureus and E. coli, it exhibits >100-fold greater potency than less active family members such as ranatuerin-2ARa (MIC >200 µM). This 28-amino acid cationic peptide (+3 net charge, 0.507 hydrophobicity) also demonstrates the highest antifungal activity against C. albicans (MIC 35 µM) in its class. Choose Ranatuerin-2B as your definitive positive control for AMP screening, SAR studies, and assay validation.

Molecular Formula
Molecular Weight
Cat. No. B1576042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 28 aa / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2B Procurement Guide: Baseline Characteristics and Scientific Context


Ranatuerin-2B is a 28-amino acid cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American leopard frog *Rana berlandieri* [1]. Belonging to the frog skin active peptide family (Brevinin subfamily), it exhibits a net charge of +3, a hydrophobicity index of 0.507, and an aliphatic index of 115 [1]. Its primary sequence (GLLDTIKGVAKTVAASMLDKLKCKISGC) and molecular mass of 2864.51 Da have been confirmed at the protein level [1]. Ranatuerin-2B is one of several naturally occurring variants within the structurally diverse ranatuerin-2 family, which is characterized by a conserved C-terminal cyclic domain but exhibits significant primary structure variation across species [2].

Why Generic Ranatuerin-2 Substitution Fails: Structural and Functional Divergence within the Family


The ranatuerin-2 family exhibits extreme functional heterogeneity despite conserved structural motifs, rendering generic substitution invalid. Comparative analysis reveals that MIC values against *S. aureus* range from 2 µM (ranatuerin-2B) to >200 µM (ranatuerin-2ARa), while activity against *E. coli* varies from 2 µM (ranatuerin-2Cb, ranatuerin-2B) to 30 µM (ranatuerin-2Ara) [1]. This >100-fold variation in potency among family members arises from subtle differences in amino acid sequence that alter hydrophobicity, net charge, and α-helical propensity [2]. Furthermore, certain analogs such as RPa lose activity against clinically relevant pathogens including MRSA and *P. aeruginosa*, whereas others like RPb retain broad-spectrum efficacy [3]. These sequence-dependent variations in antimicrobial spectrum and potency preclude interchangeable use of ranatuerin-2 peptides for research or development applications.

Ranatuerin-2B Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Superior Antibacterial Potency Against Gram-Positive and Gram-Negative Bacteria Compared to Family Members

Ranatuerin-2B demonstrates the lowest MIC within the ranatuerin-2 family against *S. aureus* (2 µM) and among the lowest against *E. coli* (2 µM). This represents a >100-fold improvement in potency against *S. aureus* compared to the least active family member, ranatuerin-2ARa (>200 µM) [1]. Compared to the structurally related analog ranatuerin-2Pb, which exhibits an MIC of 8 µM against *S. aureus* [2], ranatuerin-2B is 4-fold more potent. Against *E. coli*, ranatuerin-2B (2 µM) is equipotent to ranatuerin-2Cb (2 µM) but significantly more active than ranatuerin-2ARa (30 µM) [1] and ranatuerin-2Pb (8 µM) [2]. Compared to brevinin-2Tb, a peptide from a different but related amphibian AMP family, which shows MIC values of 8 µM against *E. coli* and 4 µM against *S. aureus* [3], ranatuerin-2B offers superior activity against *E. coli* (4-fold lower MIC) and comparable activity against *S. aureus*. Notably, ranatuerin-2B is 8.5-fold more potent against *S. aureus* than ranatuerin-2ARb (MIC = 17 µM) [4].

Antimicrobial Peptide Minimum Inhibitory Concentration Antibacterial Screening

Highest Antifungal Activity Against Candida albicans Within the Ranatuerin-2 Family

Among ranatuerin-2 family members, activity against *Candida albicans* is generally weak. Ranatuerin-2B stands as the most potent family member against this clinically relevant yeast pathogen, with an MIC of 35 µM [1]. In contrast, ranatuerin-2ARb exhibits an MIC of 150 µM (4.3-fold less potent) [2], while ranatuerin-2Cb shows an MIC of 46 µM (1.3-fold less potent) [3]. The truncated analog RPa, derived from ranatuerin-2Pb, completely loses antimicrobial activity against *C. albicans* (MIC >256 µM) [4]. Compared to the brevinin-1 family peptide brevinin-1BYb, which demonstrates potent candidacidal activity (MIC = 3 µM) but with strong hemolytic toxicity (HC50 = 4 µM) [5], ranatuerin-2B may offer a more favorable safety profile for antifungal applications, though direct hemolytic data for ranatuerin-2B is currently unavailable.

Antifungal Peptide Candida albicans Yeast Inhibition

Physicochemical Profile Distinct from Ranatuerin-2Pb and Its Analogs

Ranatuerin-2B exhibits distinct physicochemical properties that differentiate it from other family members, particularly ranatuerin-2Pb and its truncated analogs. Ranatuerin-2B has a net charge of +3, a hydrophobicity index of 0.507, and an aliphatic index of 115 [1]. In comparison, ranatuerin-2Pb has a longer sequence (34 amino acids vs. 28) and its truncated analogs RPa and RPb show higher hydrophobicity values of 0.540 and 0.613, respectively [2]. The increased hydrophobicity of RPb correlates with its rapid bacterial killing manner via membrane permeabilization and its ability to inhibit and eradicate *S. aureus* biofilms [3]. While ranatuerin-2Pb and RPb have similar helical content, ranatuerin-2Pb's helical content decreases upon interaction with *E. coli* membranes [4]. The lower hydrophobicity of ranatuerin-2B (0.507 vs. 0.613 for RPb) may contribute to differences in membrane selectivity and hemolytic potential, although direct comparative hemolytic data between these specific peptides is not currently available.

Peptide Physicochemistry Hydrophobicity Helical Propensity

Biofilm Inhibition and Eradication Activity of Ranatuerin-2 Family Peptides

Ranatuerin-2 family peptides demonstrate quantifiable antibiofilm activity against *S. aureus*. Ranatuerin-2Pb exhibits a minimum biofilm inhibitory concentration (MBIC) of 8 µM and a minimum biofilm eradication concentration (MBEC) of 32 µM [1]. Its truncated analog RPb matches this inhibitory activity (MBIC = 8 µM) and also achieves eradication at 32 µM [1]. In contrast, the analog RPa shows significantly weaker biofilm activity, with MBIC of 16 µM and MBEC of 128 µM [1]. Against *C. albicans*, ranatuerin-2Pb shows MBIC of 8 µM and MBEC of 32 µM, while RPa is completely inactive (both >256 µM) [1]. RPb demonstrates a rapid bacterial killing manner against *S. aureus* biofilm via membrane permeabilization without damaging erythrocyte membranes [2]. Importantly, RPb reduced mortality in a *S. aureus*-infected *Galleria mellonella* larvae model, providing in vivo proof-of-concept for antibiofilm efficacy [3]. While direct MBIC/MBEC data for ranatuerin-2B itself is not currently available in the literature, the structural and sequence homology within the family suggests potential biofilm activity that warrants investigation.

Biofilm Antibiofilm Peptide Staphylococcus aureus

Hemolytic Activity Profile and Therapeutic Index Context

Hemolytic activity data for ranatuerin-2B is not currently available in the primary literature. For context within the family, ranatuerin-2Pb exhibits an HC50 of 16.11 µM against horse erythrocytes and a hemolysis rate near 20% at 8 µM [1]. The therapeutic index (TI) for ranatuerin-2Pb, calculated as HC50/MIC against *S. aureus*, is approximately 2.0, indicating relatively narrow selectivity. In contrast, ranatuerin-2ARb shows an HC50 of 150 µM against human erythrocytes [2], yielding a TI of 2.1 against *E. coli* (150/70) and 8.8 against *S. aureus* (150/17). For ranatuerin-2B, while direct HC50 data is absent, its potent antibacterial activity (MIC = 2 µM) suggests that even moderate hemolytic activity would yield a favorable TI. However, without empirical HC50 data, the therapeutic window for ranatuerin-2B cannot be reliably quantified. Procurement decisions should note this data gap and consider the availability of hemolytic characterization for comparator peptides.

Hemolytic Activity Therapeutic Index Peptide Safety

Anticancer Activity Profile of Ranatuerin-2 Family Peptides

Ranatuerin-2 family peptides exhibit significant and differential anticancer activity against human cancer cell lines. Ranatuerin-2Pb demonstrates potent cytotoxicity with IC50 values of 1.453 µM against NCI-H157 (lung cancer), 7.254 µM against MCF-7 (breast cancer), 2.172 µM against U251MG (glioblastoma), and 2.251 µM against PC-3 (prostate cancer) [1]. Notably, ranatuerin-2Pb shows no inhibitory effect on the proliferation of MDA-MB-435s melanoma cells, indicating cancer cell-type selectivity [2]. In direct comparison, melittin, a well-known cytotoxic bee venom peptide, exhibits IC50 values of <1 µM against MCF-7 and U251-MG [3]. At 1 µM, ranatuerin-2Pb maintains >85% cell viability in NCI-H157, MCF-7, and U251-MG cells, whereas melittin reduces viability to 41.2%, 7.5%, and 18.7% respectively [3]. This indicates that ranatuerin-2Pb is significantly less cytotoxic to these cancer cell lines at equivalent concentrations, potentially offering a more controlled anticancer effect. No direct anticancer activity data is currently available for ranatuerin-2B.

Anticancer Peptide Cytotoxicity Cancer Cell Lines

Ranatuerin-2B Optimal Research and Industrial Application Scenarios


Broad-Spectrum Antibacterial Screening and Comparative AMP Studies

Given its potent activity against both Gram-positive (*S. aureus*, MIC = 2 µM) and Gram-negative (*E. coli*, MIC = 2 µM) bacteria [1], ranatuerin-2B serves as an excellent positive control or benchmark compound for broad-spectrum antibacterial screening campaigns. Its >100-fold potency advantage over less active family members like ranatuerin-2ARa [2] makes it a superior reference standard for validating assay sensitivity and establishing activity thresholds. Researchers comparing novel AMP candidates can use ranatuerin-2B as a high-potency comparator to contextualize their findings within the ranatuerin-2 family.

Antifungal Research Targeting Candida albicans

Ranatuerin-2B is the most potent ranatuerin-2 family member against *C. albicans* (MIC = 35 µM) [1]. For laboratories investigating antifungal AMPs, particularly those focused on *Candida* species, ranatuerin-2B provides the highest activity baseline within its structural class. Unlike highly hemolytic alternatives such as brevinin-1BYb (HC50 = 4 µM) [3], ranatuerin-2B may offer a more favorable starting point for antifungal peptide development, pending further hemolytic characterization.

Structure-Activity Relationship (SAR) and Peptide Engineering Studies

The distinct physicochemical profile of ranatuerin-2B (net charge +3, hydrophobicity 0.507, length 28 aa) [1], compared to related peptides like ranatuerin-2Pb (length 34 aa) and its analogs RPa (hydrophobicity 0.540) and RPb (hydrophobicity 0.613) [2], provides a valuable framework for SAR investigations. Researchers exploring how sequence variations modulate antimicrobial potency, selectivity, and membrane interactions can leverage ranatuerin-2B as a core scaffold or comparator to systematically probe the contributions of specific residues and physicochemical properties to biological activity.

Biofilm Research and Anti-Virulence Strategy Development

While direct biofilm data for ranatuerin-2B is not available, the demonstrated antibiofilm activity of structurally related peptides ranatuerin-2Pb and RPb (MBIC = 8 µM, MBEC = 32 µM against *S. aureus*) [1] and the in vivo efficacy of RPb in a *Galleria mellonella* infection model [3] suggest that ranatuerin-2B warrants investigation as a potential antibiofilm agent. Researchers focusing on biofilm-associated infections may consider ranatuerin-2B as a candidate for comparative biofilm studies, with the understanding that direct MBIC/MBEC characterization remains to be performed.

Quote Request

Request a Quote for Ranatuerin-2B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.